4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate 4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16560570
InChI: InChI=1S/C25H27NO3/c1-26-15-13-25(14-16-26,22-10-9-20-5-3-4-6-21(20)17-22)24(27)29-18-19-7-11-23(28-2)12-8-19/h3-12,17H,13-16,18H2,1-2H3
SMILES:
Molecular Formula: C25H27NO3
Molecular Weight: 389.5 g/mol

4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC16560570

Molecular Formula: C25H27NO3

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate -

Specification

Molecular Formula C25H27NO3
Molecular Weight 389.5 g/mol
IUPAC Name (4-methoxyphenyl)methyl 1-methyl-4-naphthalen-2-ylpiperidine-4-carboxylate
Standard InChI InChI=1S/C25H27NO3/c1-26-15-13-25(14-16-26,22-10-9-20-5-3-4-6-21(20)17-22)24(27)29-18-19-7-11-23(28-2)12-8-19/h3-12,17H,13-16,18H2,1-2H3
Standard InChI Key QEFBBQCOLUZNFF-UHFFFAOYSA-N
Canonical SMILES CN1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate is a tertiary amine featuring a piperidine ring substituted at the 4-position with both a naphthalen-2-yl group and a carboxylate ester. The ester moiety is further functionalized with a 4-methoxybenzyl group, contributing to the compound’s lipophilicity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC25H27NO3\text{C}_{25}\text{H}_{27}\text{NO}_{3}
Molecular Weight389.5 g/mol
IUPAC Name(4-Methoxyphenyl)methyl 1-methyl-4-naphthalen-2-ylpiperidine-4-carboxylate
Canonical SMILESCN1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC=C(C=C4)OC
InChIKeyQEFBBQCOLUZNFF-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, with the naphthalenyl and ester groups occupying equatorial positions to minimize steric strain. The 4-methoxybenzyl group enhances solubility in polar aprotic solvents, as evidenced by its logP value (calculated: ~3.2).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate likely involves multi-step organic transformations, drawing from methodologies used for related piperidine derivatives :

  • Piperidine Core Formation:

    • A Buchwald-Hartwig amination or reductive amination reaction constructs the 1-methylpiperidine scaffold. For example, Debnath et al. utilized reductive amination of 4-(methylamino)piperidine with aldehydes to install substituents at the 4-position .

  • Naphthalenyl Substitution:

    • Suzuki-Miyaura coupling or Friedel-Crafts alkylation introduces the naphthalen-2-yl group. Palladium-catalyzed cross-couplings are preferred for regioselectivity .

  • Esterification:

    • Steglich esterification or Mitsunobu reaction links the carboxylate to the 4-methoxybenzyl alcohol. The Mitsunobu method, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, is effective for sterically hindered alcohols .

A hypothetical synthesis pathway is summarized below:

  • Step 1: 4-Methylpiperidine is treated with naphthalen-2-ylmagnesium bromide in THF to form 1-methyl-4-(naphthalen-2-yl)piperidine.

  • Step 2: The piperidine intermediate undergoes carboxylation with chloroformate derivatives to yield the 4-carboxylate.

  • Step 3: Mitsunobu coupling with 4-methoxybenzyl alcohol installs the ester group .

Purification and Analysis

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry.

Pharmacological Research and Hypothetical Applications

Central Nervous System Penetration

The compound’s calculated polar surface area (PSA: ~50 Ų) and moderate logP (~3.2) suggest blood-brain barrier permeability, making it a candidate for neuropharmaceutical development. Analogous molecules with naphthalene moieties have shown affinity for serotonin and dopamine transporters .

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability using in vitro liver microsome assays.

  • Target Identification: Employ affinity-based protein profiling (ABPP) to map interactions with serine hydrolases or neurotransmitter receptors .

  • Analog Synthesis: Explore replacing the methoxy group with halogens or bioisosteres to optimize potency and selectivity .

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